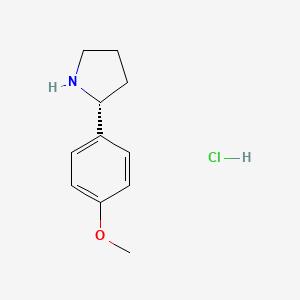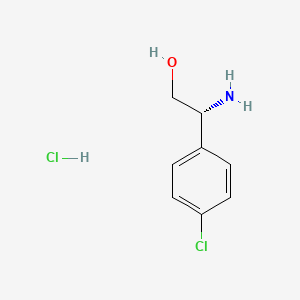
Lauroyl-d3-L-carnitine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauroyl-d3-L-carnitine Hydrochloride is a deuterium-labeled compound, primarily used in scientific research. It is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The deuterium labeling (d3) enhances its utility in various analytical and pharmacokinetic studies by providing a stable isotope marker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lauroyl-d3-L-carnitine Hydrochloride typically involves the esterification of L-carnitine with lauric acid, followed by the introduction of deuterium atoms. The process can be summarized as follows:
Esterification: L-carnitine reacts with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form Lauroyl-L-carnitine.
Deuteration: The esterified product is then subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterium sources to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and deuteration processes, often carried out in batch reactors. The reaction conditions are optimized for maximum yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Lauroyl-d3-L-carnitine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carnitine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it back to its parent compound, L-carnitine.
Substitution: The lauroyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state carnitine derivatives.
Reduction Products: L-carnitine.
Substitution Products: Various acyl-carnitine derivatives.
Wissenschaftliche Forschungsanwendungen
Lauroyl-d3-L-carnitine Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in studying the metabolism of fatty acids and the role of carnitine in cellular energy production.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of Lauroyl-d3-L-carnitine Hydrochloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of its metabolic pathways. It interacts with carnitine acyltransferase enzymes, facilitating the transfer of fatty acids across the mitochondrial membrane.
Vergleich Mit ähnlichen Verbindungen
Lauroyl-L-carnitine: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.
Acetyl-L-carnitine: Another derivative of L-carnitine, used primarily for its neuroprotective properties.
Propionyl-L-carnitine: Used in cardiovascular research for its role in improving blood flow and energy production.
Uniqueness: Lauroyl-d3-L-carnitine Hydrochloride’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both basic and applied research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific fields. Its stable isotope labeling offers significant advantages in tracking and studying metabolic processes, making it an indispensable tool in modern research.
Eigenschaften
CAS-Nummer |
1297271-52-3 |
|---|---|
Molekularformel |
C19H38ClNO4 |
Molekulargewicht |
383.0 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(12,12,12-trideuteriododecanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i1D3; |
InChI-Schlüssel |
PDBBUDRTWRVCFN-AXKUZGSUSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Synonyme |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl-d3)oxy]-1-propanaminium Chloride; _x000B_(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl-d3)oxy]-1-propanaminium Chloride; (-)-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium Chloride Laurate-d3; (-)-Lauric-d3 A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)












